molecular formula C8H14O2 B3053917 2-Oxonanone CAS No. 5698-29-3

2-Oxonanone

Cat. No.: B3053917
CAS No.: 5698-29-3
M. Wt: 142.2 g/mol
InChI Key: ZYDGQQTXLBNSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxonanone can be synthesized through various methods. One common approach involves the oxidation of octanol derivatives. The liquid phase oxidation reaction is typically carried out in a two-neck round bottom flask, with the reaction temperature ranging between room temperature and 100°C .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally involve similar oxidation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxonanone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to produce various carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens up to form different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.

Major Products

    Oxidation: Octanoic acid derivatives.

    Reduction: Octanol derivatives.

    Substitution: Various substituted lactones or open-chain esters.

Scientific Research Applications

2-Oxonanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxonanone involves its reactivity as a lactone. It can undergo hydrolysis to form hydroxy acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzyme-catalyzed hydrolysis in biological systems .

Comparison with Similar Compounds

2-Oxonanone can be compared with other lactones such as γ-Butyrolactone and δ-Valerolactone. These compounds share similar structural features but differ in ring size and reactivity:

Properties

IUPAC Name

oxonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGQQTXLBNSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205582
Record name 2-Oxonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5698-29-3
Record name 2-Oxonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXONANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN88UFP9XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

43.5 g (345 mmol) of cyclo-octanone is placed in solution in 430 ml of dichloroethane. 170 g (985 mmol) of meta-chloroperbenzoic acid is then added. The medium is heated to 80° C. for 48 hours. At room temperature, 400 ml of a Na2S2O5 and NaHCO3 saturated solution (1/1 v/v) are added. The medium is stirred vigorously for 18 hours. The organic phase is separated and contacted with Kl and H2O for 6 hours. The organic phase is separated and washed with a saturated solution of Na2S2O3, a saturated solution of NaCl then dried on MgSO4, filtered and concentrated under vacuum to give 36 g of the crude product.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxonanone
Reactant of Route 2
2-Oxonanone
Reactant of Route 3
2-Oxonanone
Reactant of Route 4
2-Oxonanone
Reactant of Route 5
2-Oxonanone
Reactant of Route 6
2-Oxonanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.